Duocarmycin Sa

Description

Duocarmycin sa has been reported in Streptomyces with data available.

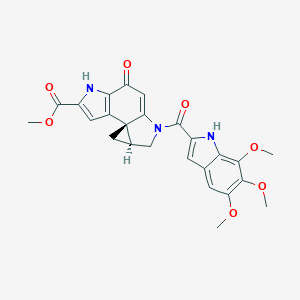

structure similar to CC-1065 and yatakemycin, composed of a pyrrolo-indole plus an indole; isolated from Streptomyces

Structure

3D Structure

Properties

IUPAC Name |

methyl (1R,12S)-7-oxo-10-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-5,10-diazatetracyclo[7.4.0.01,12.02,6]trideca-2(6),3,8-triene-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23N3O7/c1-32-17-6-11-5-14(26-19(11)22(34-3)21(17)33-2)23(30)28-10-12-9-25(12)13-7-15(24(31)35-4)27-20(13)16(29)8-18(25)28/h5-8,12,26-27H,9-10H2,1-4H3/t12-,25-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQNATVDKACXKTF-XELLLNAOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C2C(=C1)C=C(N2)C(=O)N3CC4CC45C3=CC(=O)C6=C5C=C(N6)C(=O)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C(=C2C(=C1)C=C(N2)C(=O)N3C[C@H]4C[C@@]45C3=CC(=O)C6=C5C=C(N6)C(=O)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23N3O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30926663 | |

| Record name | Duocarmycin SA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30926663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

477.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130288-24-3 | |

| Record name | (+)-Duocarmycin SA | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=130288-24-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Duocarmycin SA | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130288243 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Duocarmycin SA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30926663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Duocarmycin SA

For Researchers, Scientists, and Drug Development Professionals

Abstract

Duocarmycin SA, a potent antitumor antibiotic isolated from Streptomyces species, exerts its exceptional cytotoxicity through a sequence-selective alkylation of DNA. This technical guide provides a comprehensive overview of the molecular mechanism of action of duocarmycin SA, detailing its interaction with DNA, the resulting cellular responses, and the experimental methodologies used to elucidate these processes. Quantitative data on its cytotoxic activity are presented, along with detailed protocols for key experimental assays. Furthermore, signaling pathways and experimental workflows are visualized to provide a clear and concise understanding of the intricate processes involved. This document is intended to serve as a valuable resource for researchers and professionals in the fields of oncology, pharmacology, and drug development.

Core Mechanism of Action: DNA Minor Groove Alkylation

The primary mechanism of action of duocarmycin SA is its ability to covalently modify DNA, leading to a cascade of cellular events that culminate in cell death.[1][2][3] This process can be broken down into two key steps:

-

Minor Groove Binding and Sequence Recognition: Duocarmycin SA exhibits a strong preference for binding within the minor groove of the DNA double helix.[2][3] Its curved molecular structure allows it to fit snugly into the narrow groove, with a particular affinity for AT-rich sequences.[4] This sequence-selective binding is a critical determinant of its potent biological activity.

-

DNA-Catalyzed Alkylation of Adenine-N3: Following minor groove binding, a DNA-catalyzed activation of the reactive spirocyclopropylhexadienone moiety of duocarmycin SA occurs.[5] This activation transforms the relatively stable molecule into a potent electrophile. The proximity and orientation afforded by minor groove binding facilitate a nucleophilic attack from the N3 position of an adenine base on the least substituted carbon of the cyclopropane ring.[2] This results in the formation of a covalent adduct, irreversibly linking duocarmycin SA to the DNA.[2]

Quantitative Data: Cytotoxicity of Duocarmycin SA

The potent antitumor activity of duocarmycin SA is reflected in its extremely low IC50 values across a range of cancer cell lines. The following table summarizes reported IC50 values.

| Cell Line | Cancer Type | IC50 (pM) | Reference |

| L1210 | Murine Leukemia | 8 | [6] |

| U-138 MG | Glioblastoma | 1.8 | [1] |

| U-138 MG | Glioblastoma | 400 | [1] |

| Molm-14 | Acute Myeloid Leukemia | ~11 | [7] |

| HeLa S3 | Cervical Cancer | 0.69 | [8] |

Experimental Protocols

Cell Viability (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. Metabolically active cells reduce the yellow MTT to purple formazan crystals.

Materials:

-

96-well plates

-

Cancer cell lines of interest

-

Complete cell culture medium

-

Duocarmycin SA stock solution

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

Multichannel pipette

-

Plate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Prepare serial dilutions of duocarmycin SA in culture medium.

-

Remove the medium from the wells and add 100 µL of the duocarmycin SA dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO or other solvent used for the drug stock).

-

Incubate the plate for the desired exposure time (e.g., 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until purple precipitate is visible.

-

Add 100 µL of solubilization solution to each well.

-

Mix gently on an orbital shaker for 15 minutes to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Gel Mobility Shift Assay (EMSA) for Duocarmycin-DNA Adducts

EMSA is used to detect proteins that bind to specific DNA sequences, including those modified by drugs like duocarmycin SA.

Materials:

-

Labeled DNA probe (e.g., 32P- or fluorescently-labeled oligonucleotide containing an AT-rich sequence)

-

Duocarmycin SA

-

Nuclear or whole-cell extracts

-

Poly(dI-dC) (non-specific competitor DNA)

-

Binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 5% glycerol)

-

Native polyacrylamide gel (e.g., 6%)

-

TBE buffer

-

Loading dye

-

Autoradiography film or fluorescence imager

Protocol:

-

Incubate the labeled DNA probe with duocarmycin SA at a desired concentration to form DNA adducts.

-

In a microcentrifuge tube, combine the duocarmycin SA-treated labeled probe, nuclear extract, and poly(dI-dC) in the binding buffer.

-

Incubate the binding reaction at room temperature for 20-30 minutes.[9]

-

Add loading dye to the reactions.

-

Load the samples onto a pre-run native polyacrylamide gel.

-

Run the gel in TBE buffer until the dye front has migrated an appropriate distance.[10]

-

Dry the gel (if using radiolabeling) and expose it to autoradiography film or image the gel using a fluorescence imager.[10]

-

A "shifted" band indicates the formation of a protein-DNA complex. The intensity of this shift can be altered by the presence of duocarmycin SA adducts.

Clonogenic Assay for Radiosensitization

The clonogenic assay assesses the ability of a single cell to grow into a colony and is the gold standard for measuring the cytotoxic effects of ionizing radiation. This protocol can be adapted to evaluate the radiosensitizing effects of duocarmycin SA.

Materials:

-

Cancer cell lines

-

6-well plates

-

Complete cell culture medium

-

Duocarmycin SA

-

Source of ionizing radiation (e.g., X-ray or gamma-ray irradiator)

-

Crystal violet staining solution (0.5% crystal violet in 25% methanol)

Protocol:

-

Prepare a single-cell suspension of the desired cancer cells.

-

Plate a known number of cells (e.g., 200-1000 cells/well) into 6-well plates. The number of cells plated will depend on the expected toxicity of the treatment.

-

Allow the cells to attach for a few hours.

-

Treat the cells with a low, non-toxic concentration of duocarmycin SA for a specified period (e.g., 24 hours).

-

Irradiate the cells with varying doses of radiation (e.g., 0, 2, 4, 6, 8 Gy).

-

Remove the drug-containing medium, wash the cells with PBS, and add fresh complete medium.

-

Incubate the plates for 10-14 days, allowing colonies to form.

-

Fix the colonies with a solution of acetic acid and methanol (1:7).

-

Stain the colonies with crystal violet solution.

-

Count the number of colonies containing at least 50 cells.

-

Calculate the surviving fraction for each treatment group and plot the data to determine the dose enhancement factor.

Signaling Pathways and Cellular Responses

The formation of duocarmycin SA-DNA adducts triggers a robust cellular response, primarily through the activation of the DNA Damage Response (DDR) pathway, which can ultimately lead to apoptosis.[11][12]

DNA Damage Response (DDR) Pathway

The DDR is a complex signaling network that detects DNA lesions, signals their presence, and promotes their repair.

Caption: DNA Damage Response to Duocarmycin SA.

Upon duocarmycin SA-induced DNA damage, particularly the formation of bulky adducts and subsequent double-strand breaks during replication, sensor kinases such as ATM (Ataxia Telangiectasia Mutated) and ATR (ATM and Rad3-related) are activated.[12][13] These kinases then phosphorylate and activate downstream transducer kinases, including CHK1 and CHK2.[14] This signaling cascade converges on effector proteins like the tumor suppressor p53, leading to its stabilization and activation.[15] Activated p53 can induce cell cycle arrest, primarily at the G2/M checkpoint, to allow time for DNA repair.[11] It can also initiate apoptosis if the damage is too severe to be repaired.

Apoptotic Pathway

Duocarmycin SA is a potent inducer of apoptosis, or programmed cell death.

Caption: Duocarmycin SA-Induced Apoptosis.

The apoptotic response to duocarmycin SA is primarily mediated through the intrinsic, or mitochondrial, pathway. Activated p53 upregulates the expression of pro-apoptotic proteins like Bax, while downregulating anti-apoptotic proteins such as Bcl-2. This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization and the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates the initiator caspase-9. Caspase-9, in turn, activates the executioner caspase-3, which orchestrates the dismantling of the cell by cleaving various cellular substrates, leading to the characteristic morphological changes of apoptosis.

Application in Antibody-Drug Conjugates (ADCs)

The exceptional potency of duocarmycin SA makes it an ideal payload for antibody-drug conjugates (ADCs).[16] ADCs are a class of targeted therapies designed to deliver highly cytotoxic agents specifically to cancer cells, thereby minimizing systemic toxicity.

General Workflow for Duocarmycin SA-ADC Development

Caption: General Workflow for ADC Development.

The development of a duocarmycin SA-based ADC involves several key stages.[17][18] First, a monoclonal antibody that specifically targets a tumor-associated antigen is selected. A suitable linker, which can be either cleavable or non-cleavable, is chosen to connect the antibody to the duocarmycin SA payload. Following chemical conjugation, the resulting ADC is purified and characterized to determine properties such as the drug-to-antibody ratio (DAR). The efficacy of the ADC is then evaluated in vitro through binding, internalization, and cytotoxicity assays. Promising candidates are further tested in in vivo preclinical models, such as tumor xenografts in mice, to assess their antitumor activity and safety profile before consideration for clinical trials.[19]

Conclusion

Duocarmycin SA is an exceptionally potent antitumor agent with a well-defined mechanism of action centered on the sequence-selective alkylation of DNA. Its ability to bind to the minor groove of DNA and form a covalent adduct with adenine triggers a robust DNA damage response, leading to cell cycle arrest and apoptosis. The profound cytotoxicity of duocarmycin SA has made it a valuable payload for the development of targeted antibody-drug conjugates, representing a promising strategy for cancer therapy. A thorough understanding of its molecular mechanism and the cellular pathways it perturbs is crucial for the continued development and optimization of duocarmycin-based therapeutics.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Alkylation of duplex DNA in nucleosome core particles by duocarmycin SA and yatakemycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Fundamental Relationships Between Structure, Reactivity, and Biological Activity for the Duocarmycins and CC-1065 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Fundamental Relationship Between Hydrophobic Properties and Biological Activity for the Duocarmycin Class of DNA Alkylating Antitumor Drugs: Hydrophobic Binding-Driven-Bonding - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. aacrjournals.org [aacrjournals.org]

- 10. labs.pbrc.edu [labs.pbrc.edu]

- 11. Duocarmycin SA Reduces Proliferation and Increases Apoptosis in Acute Myeloid Leukemia Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Therapeutic Targeting of DNA Damage Response Pathways in TP53- and ATM-Mutated Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. research.birmingham.ac.uk [research.birmingham.ac.uk]

- 15. Contribution of ATM and ATR kinase pathways to p53-mediated response in etoposide and methyl methanesulfonate induced DNA damage [pubmed.ncbi.nlm.nih.gov]

- 16. Duocarmycin-based antibody-drug conjugates as an emerging biotherapeutic entity for targeted cancer therapy: Pharmaceutical strategy and clinical progress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. lcms.cz [lcms.cz]

- 18. sciex.com [sciex.com]

- 19. Streamlined High-Throughput Data Analysis Workflow for Antibody-Drug Conjugate Biotransformation Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

Duocarmycin SA: A Technical Guide to its Discovery, Isolation, and Production from Streptomyces

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, isolation, and production of duocarmycin SA, a highly potent antitumor antibiotic produced by Streptomyces. Duocarmycins represent a class of exceptionally potent antineoplastic compounds, notable for their extreme cytotoxicity.[1] This document details the methodologies for cultivation of the producing organism, extraction and purification of the target compound, and provides available quantitative data.

Discovery of Duocarmycin SA

Duocarmycin SA was discovered in 1990 and isolated from a strain of Streptomyces sp. DO-113 (FERM BP 2222).[2][3] This strain was identified from a soil sample collected near the Rokkakudo temple in Kyoto, Japan.[2][3] The duocarmycins are a family of related natural products first isolated from Streptomyces bacteria in 1978.[1] Duocarmycin SA is among the most potent cytotoxic agents discovered, exhibiting IC50 values in the picomolar range against various cancer cell lines.[4][5] It is more stable in culture media compared to other duocarmycins like duocarmycin A.[4]

Production of Duocarmycin SA

The production of duocarmycin SA is achieved through fermentation of Streptomyces sp. DO-113. The process involves a two-stage fermentation protocol: a seed culture stage to generate sufficient biomass and a production fermentation stage for the synthesis of the antibiotic.

Quantitative Data

The following table summarizes the quantitative data related to the production and activity of duocarmycin SA.

| Parameter | Value | Reference |

| Producer Strain | Streptomyces sp. DO-113 (FERM BP-2222) | [2][3] |

| Fermentation Volume | 1,100 Liters | [6] |

| Final Purified Yield | 16.2 mg | [6] |

| Overall Yield | ~14.7 µg/L | Calculated from[6] |

| IC50 (HeLa S3 cells) | 0.00069 nM | [2] |

| IC50 (L1210 cells) | 10 pM | [5] |

| IC50 (U-138 MG cells) | 0.4 nM | [5] |

Experimental Protocols

The following sections provide detailed methodologies for the key experiments involved in the production and isolation of duocarmycin SA.

Fermentation Protocol

3.1.1. Seed Culture

-

Inoculation: Inoculate spores of Streptomyces sp. DO-113 into the seed culture medium.

-

Medium Composition:

-

Yeast Extract: 0.5%

-

Bacto Tryptone: 0.5%

-

Glucose: 1%

-

Soluble Starch: 1%

-

Beef Extract: 0.3%

-

CaCO₃: 0.2%

-

pH: 7.2

-

-

Incubation: Incubate at 28°C for 48 hours with shaking.[6]

3.1.2. Production Fermentation

-

Inoculation: Inoculate the production fermentation medium with a 5% vegetative seed culture.[6]

-

Medium Composition:

-

Soluble Starch: 5%

-

Dry Yeast: 1.4%

-

KH₂PO₄: 0.05%

-

MgSO₄·7H₂O: 0.05%

-

CuSO₄ (anhydrous): 0.0001%

-

CrK(SO₄)₂·12H₂O: 0.0001%

-

NiSO₄·6H₂O: 0.00005%

-

CaCO₃: 0.5%

-

pH: 7.0

-

-

Incubation: Incubate at 28°C for 4 days.[6] Peak titers are typically reached after this period.[6]

Extraction and Purification Protocol

-

Initial Extraction:

-

Resin Chromatography:

-

Silica Gel Chromatography:

-

Aminopropyl Silane Chromatography:

-

High-Performance Liquid Chromatography (HPLC):

Visualizations

Experimental Workflow

Caption: Experimental workflow for the production and isolation of duocarmycin SA.

Putative Regulatory Pathway for Duocarmycin SA Biosynthesis

The specific signaling pathway for duocarmycin SA biosynthesis has not been fully elucidated. However, the regulation of antibiotic production in Streptomyces is often controlled by Streptomyces Antibiotic Regulatory Proteins (SARPs).[7][8] These proteins typically act as pathway-specific activators by binding to the promoter regions of the biosynthetic genes.[9] The following diagram illustrates a generalized putative regulatory cascade that may be involved in duocarmycin SA production.

Caption: A putative SARP-mediated regulatory pathway for duocarmycin SA biosynthesis.

References

- 1. Duocarmycins, potent antitumor antibiotics produced by Streptomyces sp. structures and chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Disclosing the Potential of the SARP-Type Regulator PapR2 for the Activation of Antibiotic Gene Clusters in Streptomycetes [frontiersin.org]

- 3. mdpi.com [mdpi.com]

- 4. Duocarmycins, new antitumor antibiotics produced by Streptomyces; producing organisms and improved production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. scispace.com [scispace.com]

- 7. Molecular Regulation of Antibiotic Biosynthesis in Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The roles of SARP family regulators involved in secondary metabolism in Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Dissolution of the Disparate: Co-ordinate Regulation in Antibiotic Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Duocarmycin SA: Chemical Structure, Properties, and Mechanism of Action

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of duocarmycin SA (DSA), a highly potent antitumor antibiotic. Duocarmycin SA belongs to a class of natural products isolated from Streptomyces bacteria and is renowned for its exceptional cytotoxicity.[1] This document details its chemical structure, physicochemical and pharmacological properties, mechanism of action, and key experimental protocols relevant to its study.

Chemical Structure and Physicochemical Properties

Duocarmycin SA is characterized by a unique chemical architecture, consisting of a DNA-binding subunit and a highly reactive alkylating subunit containing a spirocyclopropylindole moiety. This structure is critical for its biological activity.[2] The stability of the naturally occurring DSA was improved for therapeutic use by creating prodrug analogs, such as seco-DSA, which masks the reactive cyclopropane ring.[3]

Table 1: Physicochemical Properties of Duocarmycin SA

| Property | Value | Reference |

| CAS Number | 130288-24-3 | [4] |

| Molecular Formula | C₂₅H₂₃N₃O₇ | [5] |

| Molecular Weight | 477.5 g/mol | [5] |

| Melting Point | 211–212 °C (decomposes) | [6] |

| Solubility | Low water solubility (0.46 mg/mL for seco-duocarmycin SA) | [7] |

Pharmacological Properties and Biological Activity

Duocarmycin SA is an exceptionally potent cytotoxic agent, with activity observed in the picomolar range against various cancer cell lines.[1][8] This high potency makes it an attractive candidate for use as a payload in antibody-drug conjugates (ADCs), which aim to deliver the cytotoxic agent specifically to tumor cells.[9][10]

Table 2: In Vitro Cytotoxicity of Duocarmycin SA

| Cell Line | Cancer Type | IC₅₀ Value | Reference |

| L1210 | Murine Lymphocytic Leukemia | 10 pM | [4][8] |

| U-138 MG | Human Glioblastoma | 1.8 pM - 0.4 nM | [4][11] |

| Molm-14 | Acute Myeloid Leukemia (AML) | Low pM range | [3] |

| HL-60 | Acute Myeloid Leukemia (AML) | High pM range | [3] |

| LN18 | Human Glioblastoma | 4 pM | [12] |

| T98G | Human Glioblastoma | 11 pM | [12] |

| A549 | Human Bronchial Carcinoma | Not specified | [13] |

In animal models, Duocarmycin SA has demonstrated significant antitumor activity. A single intraperitoneal dose of 0.143 mg/kg resulted in a 30% increase in the lifespan of mice with murine lymphocytic leukemia P388.[4]

Mechanism of Action

The cytotoxicity of duocarmycin SA is a result of a precise, multi-step molecular mechanism targeting nuclear DNA.[14]

-

DNA Minor Groove Binding : Duocarmycin SA first binds non-covalently to the minor groove of DNA, showing a strong preference for AT-rich sequences.[3]

-

Conformational Activation : This binding event induces a subtle conformational change in the duocarmycin molecule.[14] This change, catalyzed by the DNA minor groove environment, activates the strained spirocyclopropylindole "warhead," transforming it into a potent electrophile.[14]

-

DNA Alkylation : The activated drug then irreversibly alkylates the N3 position of an adenine base.[1][2][3] This covalent modification of DNA is a critical step leading to cell death.

-

Induction of DNA Damage and Apoptosis : The formation of DNA adducts disrupts DNA architecture, impairs repair pathways, and leads to cytotoxic double-strand breaks (DSBs).[2][3] The accumulation of DNA damage triggers cell cycle arrest, typically at the G2/M phase, and ultimately induces programmed cell death (apoptosis).[3][15]

Key Experimental Protocols

The study of duocarmycin SA involves various assays to determine its cytotoxicity, effects on cell cycle, and induction of apoptosis.

The clonogenic assay is considered the gold standard for evaluating the long-term survival and proliferative capacity of cells after treatment with a cytotoxic agent.[11]

Methodology:

-

Cell Seeding: Cancer cells (e.g., U-138 MG glioblastoma cells) are seeded in appropriate culture plates at a low density.

-

Treatment: After 24 hours, cells are exposed to varying concentrations of duocarmycin SA.

-

Incubation: The cells are incubated for an extended period (e.g., 14 days) to allow for colony formation from single surviving cells.

-

Colony Staining and Counting: Colonies are fixed, stained (e.g., with crystal violet), and those containing 50 or more cells are counted.

-

Data Analysis: The survival fraction is calculated by normalizing the number of colonies in treated wells to that in untreated control wells. This data is used to determine the IC₅₀ value.[11]

This protocol is used to determine the effect of duocarmycin SA on cell cycle progression.

Methodology:

-

Cell Treatment: Human AML cell lines (e.g., Molm-14, HL-60) are incubated with different concentrations of DSA for various time points (e.g., 24, 48, 72 hours).[15]

-

Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold ethanol to permeabilize the cell membrane.

-

Staining: Fixed cells are treated with RNase to prevent staining of RNA and then stained with a fluorescent DNA-intercalating dye, such as Propidium Iodide (PI).

-

Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA.

-

Data Analysis: The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is analyzed using appropriate software (e.g., FlowJo).[15]

The Annexin V assay is a common method for detecting apoptosis, based on the translocation of phosphatidylserine from the inner to the outer leaflet of the plasma membrane in apoptotic cells.

Methodology:

-

Cell Treatment: Cells are treated with duocarmycin SA as described in the previous protocols.[3][15]

-

Cell Harvesting: Cells are collected and washed with cold PBS.

-

Staining: Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and a viability dye like Propidium Iodide (PI). Annexin V binds to exposed phosphatidylserine, while PI enters cells with compromised membranes (late apoptotic/necrotic cells).

-

Flow Cytometry: The stained cells are analyzed promptly by flow cytometry.

-

Data Analysis: The cell population is resolved into four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

References

- 1. Duocarmycin - Wikipedia [en.wikipedia.org]

- 2. A Comprehensive Review of the Antitumor Properties and Mechanistic Insights of Duocarmycin Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Duocarmycin Sa | C25H23N3O7 | CID 115369 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. A Fundamental Relationship Between Hydrophobic Properties and Biological Activity for the Duocarmycin Class of DNA Alkylating Antitumor Drugs: Hydrophobic Binding-Driven-Bonding - PMC [pmc.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. Duocarmycin Synthesis Service - Creative Biolabs [creative-biolabs.com]

- 10. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]

- 11. Duocarmycin SA, a potent antitumor antibiotic, sensitizes glioblastoma cells to proton radiation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. creative-diagnostics.com [creative-diagnostics.com]

- 15. researchgate.net [researchgate.net]

A Technical Guide to Duocarmycin SA: Mechanism and Application as a DNA Alkylating Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isolated from Streptomyces bacteria, the duocarmycins are a class of exceptionally potent antitumoral antibiotics, with duocarmycin SA (DSA) being one of its most promising members.[1][2][3] These agents are characterized by their remarkable cytotoxicity, often exhibiting efficacy in the picomolar range.[1][3] The biological activity of duocarmycin SA stems from its function as a DNA alkylating agent. It binds sequence-selectively to the minor groove of DNA and alkylates the N3 position of adenine, a mechanism that distinguishes it from many other alkylating agents that target guanine.[1][4][5] This irreversible DNA modification disrupts cellular processes, leading to cell death.[2][6] Due to its extreme potency, duocarmycin SA and its analogues have become critical payloads in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy.[2][7][8] This guide provides an in-depth technical overview of duocarmycin SA's mechanism of action, the cellular consequences of its activity, relevant quantitative data, and key experimental protocols for its evaluation.

Core Mechanism: DNA Minor Groove Alkylation

The chemical architecture of duocarmycin SA is modular, consisting of a DNA-binding unit that confers sequence specificity and an alkylating unit containing a reactive cyclopropane ring, which is essential for its cytotoxic effect.[4][9] The mechanism is a multi-step process that begins with the non-covalent binding of the molecule within the minor groove of duplex DNA, showing a preference for AT-rich sequences.[1][10][11] This precise positioning aligns the reactive cyclopropyl moiety with the N3 atom of a specific adenine base, facilitating a nucleophilic attack and the formation of an irreversible covalent bond (adduct).[1][5] This alkylation event permanently distorts the DNA helix, sterically hindering the processes of replication and transcription.[4][6]

Cellular Consequences and Signaling Pathways

The formation of DSA-DNA adducts triggers a cascade of cellular responses characteristic of severe DNA damage. The primary consequence is the generation of DNA double-strand breaks (DSBs), a highly cytotoxic lesion.[1] The cell's DNA damage response (DDR) machinery recognizes these breaks, leading to the phosphorylation of the histone variant H2A.X at serine 139, forming γH2A.X.[1] This event serves as a crucial signaling hub, recruiting DNA repair proteins to the site of damage.

If the damage is too extensive to be repaired, the DDR signaling activates cell cycle checkpoints, predominantly arresting cells in the G2/M phase.[1][12][13] This arrest prevents the cell from entering mitosis with damaged chromosomes. Ultimately, the sustained checkpoint activation and overwhelming DNA damage lead to the initiation of programmed cell death, or apoptosis.[1][12]

Quantitative Efficacy Data

Duocarmycin SA demonstrates potent cytotoxicity across a wide range of cancer cell lines, with IC₅₀ values typically in the picomolar to low nanomolar range. The data below summarizes its activity in various preclinical models.

| Cell Line | Cancer Type | Assay Type | IC₅₀ Value | Reference |

| Molm-14 | Acute Myeloid Leukemia (AML) | MTT | 11.12 pM | [1][14] |

| HL-60 | Acute Myeloid Leukemia (AML) | MTT | 112.7 - 114.8 pM | [1][14] |

| L1210 | Mouse Lymphocytic Leukemia | Growth Inhibition | 10 pM (0.01 nM) | [15] |

| U-138 MG | Glioblastoma (GBM) | Cell Viability (MTT) | 0.4 nM | [12] |

| U-138 MG | Glioblastoma (GBM) | Clonogenic Assay | 1.8 pM (0.0018 nM) | [12][15] |

| LN18 | Glioblastoma (GBM) | Colony Formation | 4 pM (0.004 nM) | [13] |

| T98G | Glioblastoma (GBM) | Colony Formation | 11 pM (0.011 nM) | [13] |

| HeLa S3 | Human Cervical Carcinoma | Growth Inhibition | 0.69 pM (0.00069 nM) | [4][16] |

Key Experimental Protocols

Evaluating the efficacy and mechanism of duocarmycin SA involves a set of standard biochemical and cell-based assays.

Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

-

Methodology:

-

Seed cancer cells (e.g., Molm-14, HL-60) in 96-well plates at a density of approximately 5,000 cells per well.[1]

-

Allow cells to adhere for 24 hours.

-

Treat cells with a serial dilution of duocarmycin SA (e.g., 0 to 1000 pM) or vehicle control (DMSO) and incubate for 72 hours.[1]

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow for formazan crystal formation.

-

Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate cell viability relative to the vehicle control and determine the IC₅₀ value using a non-linear regression model.[1]

-

DNA Double-Strand Break (γH2A.X) Immunofluorescence Assay

This imaging-based assay detects the formation of γH2A.X foci, a direct marker of DNA double-strand breaks.

-

Methodology:

-

Seed cells (e.g., AML cells) in chamber slides or appropriate plates at a density of ~40,000 cells per well.[1]

-

Treat cells with varying concentrations of duocarmycin SA or controls (vehicle, etoposide) for a defined period (e.g., 24-72 hours).

-

Fix the cells with a solution like 4% paraformaldehyde.

-

Permeabilize the cell membranes with a detergent (e.g., 0.1% Triton X-100).

-

Block non-specific antibody binding using a blocking buffer (e.g., BSA or serum).

-

Incubate with a primary antibody specific for phosphorylated H2A.X (anti-γH2A.X).[1]

-

Wash and incubate with a fluorescently-labeled secondary antibody (e.g., FITC-conjugated).[1]

-

Counterstain the nuclei with DAPI.

-

Image the cells using fluorescence microscopy and quantify the number of γH2A.X foci per nucleus.

-

Applications in Drug Development

The defining characteristic of duocarmycin SA—its extraordinary potency—makes it both a challenging and a highly attractive molecule for cancer therapy.

-

Antibody-Drug Conjugates (ADCs): The picomolar cytotoxicity of DSA is ideal for ADC development.[1][13] In an ADC, a monoclonal antibody that targets a tumor-specific antigen is chemically linked to a cytotoxic payload like duocarmycin. This approach allows for the targeted delivery of the highly potent drug directly to cancer cells, minimizing systemic exposure and associated toxicity.[17][18] Several duocarmycin-based ADCs have entered clinical trials, highlighting the promise of this strategy.[7][13]

-

Prodrug Strategies: To enhance stability and reduce off-target effects, prodrug forms such as seco-duocarmycin SA (seco-DSA) have been developed.[1][13] Seco-DSA is a precursor that converts to the active, cyclopropane-containing DSA in situ within the cell.[1] This strategy improves the therapeutic window by ensuring the highly reactive alkylating agent is generated preferentially at the target site.

-

Combination Therapies: Research has shown that duocarmycin SA can sensitize cancer cells to other treatments, such as radiation.[12][15] Studies in glioblastoma and acute myeloid leukemia have explored combining DSA with standard-of-care agents, often showing synergistic effects and allowing for lower doses of conventional chemotherapeutics.[12][14]

Conclusion

Duocarmycin SA is a powerful DNA alkylating agent with a unique mechanism of action that confers picomolar lethality against cancer cells. Its ability to bind the DNA minor groove and irreversibly alkylate adenine triggers a robust DNA damage response, leading to cell cycle arrest and apoptosis. While its systemic toxicity has limited its use as a standalone agent, its exceptional potency has made it a premier payload for the next generation of targeted therapies, particularly antibody-drug conjugates. The continued exploration of duocarmycin-based platforms, including novel prodrugs and combination strategies, holds significant potential for advancing the treatment of aggressive and resistant cancers.

References

- 1. mdpi.com [mdpi.com]

- 2. Duocarmycin - Wikipedia [en.wikipedia.org]

- 3. adcreview.com [adcreview.com]

- 4. A Comprehensive Review of the Antitumor Properties and Mechanistic Insights of Duocarmycin Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Duocarmycin Synthesis Service - Creative Biolabs [creative-biolabs.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. 40 Years of Duocarmycins: A Graphical Structure/Function Review of Their Chemical Evolution, from SAR to Prodrugs and ADCs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. books.rsc.org [books.rsc.org]

- 10. Design, synthesis, and biological evaluation of achiral analogs of duocarmycin SA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Duocarmycin SA, a potent antitumor antibiotic, sensitizes glioblastoma cells to proton radiation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. aacrjournals.org [aacrjournals.org]

- 15. medchemexpress.com [medchemexpress.com]

- 16. researchgate.net [researchgate.net]

- 17. chemrxiv.org [chemrxiv.org]

- 18. researchgate.net [researchgate.net]

The Biosynthetic Pathway of Duocarmycin Natural Products: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The duocarmycins are a class of exceptionally potent antineoplastic natural products produced by Streptomyces species. Their remarkable cytotoxicity stems from a unique mechanism of sequence-selective DNA alkylation within the minor groove, mediated by a reactive spirocyclopropylcyclohexadienone pharmacophore. Understanding the biosynthesis of these complex molecules is crucial for harnessing their therapeutic potential through synthetic biology and medicinal chemistry approaches. This technical guide provides a comprehensive overview of the biosynthetic pathway of duocarmycin natural products, drawing heavily on the well-characterized pathways of the structurally and biosynthetically related compounds, CC-1065 and yatakemycin. This guide details the key enzymatic steps, precursor molecules, and the genetic organization of the biosynthetic gene cluster. Furthermore, it presents available quantitative data and outlines the key experimental methodologies employed in the elucidation of these intricate biosynthetic pathways.

Introduction

The duocarmycin family, including prominent members like duocarmycin SA and duocarmycin A, represents a group of secondary metabolites with picomolar-level cytotoxicity against various cancer cell lines.[1][2] Their mode of action involves a characteristic DNA alkylation at the N3 position of adenine.[2] The biosynthesis of these complex structures is orchestrated by a dedicated biosynthetic gene cluster (BGC) encoding a suite of enzymes that assemble the molecule from simple precursors. While the complete biosynthetic pathway of a specific duocarmycin has not been fully elucidated in a single study, extensive research on the closely related compounds CC-1065 and yatakemycin provides a robust framework for proposing a homologous pathway for duocarmycins.[3]

The Duocarmycin Biosynthetic Gene Cluster (BGC)

The genetic blueprint for duocarmycin biosynthesis is located in a contiguous set of genes known as a biosynthetic gene cluster (BGC). While the specific BGC for a duocarmycin-producing strain has not been fully sequenced and annotated in publicly available literature, analysis of the BGCs for CC-1065 and yatakemycin reveals a highly conserved set of genes responsible for the assembly of the core scaffold.[3] It is widely accepted that the duocarmycin BGC shares a high degree of homology with these clusters.

The BGCs for these related compounds contain genes encoding enzymes for:

-

Amino acid metabolism: Providing the initial building blocks.

-

Polyketide synthesis-like machinery: For the formation of key aromatic intermediates.

-

Tailoring enzymes: Including oxidases, methyltransferases, and the crucial cyclopropanase system.

-

Regulatory and resistance genes: To control the production of the cytotoxic compound and protect the producing organism.

Proposed Biosynthetic Pathway of Duocarmycin SA

Based on the characterized biosynthetic pathways of CC-1065 and yatakemycin, a putative biosynthetic pathway for duocarmycin SA is presented below. The pathway can be conceptually divided into three main stages: 1) formation of the two key indole-containing monomers, 2) assembly of the seco-duocarmycin scaffold, and 3) final activation to the DNA-alkylating form.

Formation of the Indole Monomers

The biosynthesis of duocarmycin SA is believed to start from the amino acids L-tyrosine and L-tryptophan, which serve as the primary precursors for the two distinct indole moieties of the molecule.

-

Module A (Tryptophan-derived): L-tryptophan is proposed to be converted to a 2-carboxy-indole derivative through a series of enzymatic reactions likely involving oxidases and dehydrogenases.

-

Module B (Tyrosine-derived): L-tyrosine undergoes a more complex transformation to form the dihydroxyindole carboxylic acid intermediate. This process involves hydroxylation and oxidative cyclization reactions.

Assembly of the seco-Duocarmycin Scaffold

The two indole-derived monomers are then coupled together via an amide bond, a reaction likely catalyzed by a non-ribosomal peptide synthetase (NRPS)-like enzyme. This is followed by a series of "tailoring" reactions, including chlorination and the critical cyclopropane ring formation.

The formation of the spirocyclopropylcyclohexadienone warhead is a hallmark of this biosynthetic pathway. In the homologous CC-1065 pathway, this is accomplished by a remarkable two-component cyclopropanase system.[4] This system involves a radical S-adenosylmethionine (SAM) enzyme and a partner protein that catalyze the formation of the strained three-membered ring. A similar enzymatic machinery is presumed to be operative in duocarmycin biosynthesis.

Final Activation

The final step in the biosynthesis is the enzymatic conversion of the seco-duocarmycin intermediate into the active duocarmycin SA. This is believed to be a late-stage oxidation or rearrangement reaction that generates the electrophilic cyclopropane ready for DNA alkylation.

Quantitative Data

Quantitative data on the duocarmycin biosynthetic pathway is scarce in the literature. However, studies on production optimization and the bioactivity of related compounds provide some insights.

| Parameter | Value | Compound | Reference |

| IC50 (L1210 cells) | 10 pM | Duocarmycin SA | [5] |

| IC50 (L1210 cells) | 20 pM | CC-1065 | [2] |

| IC50 (U-138 MG cells) | 0.4 nM | Duocarmycin SA | [6] |

| Improved Production | High titer of duocarmycins B1, B2, C1, C2 | Duocarmycin derivatives | [7] |

Table 1: Bioactivity and Production Data for Duocarmycins and Related Compounds.

Experimental Protocols

The elucidation of the biosynthetic pathways of complex natural products like the duocarmycins relies on a combination of genetic, biochemical, and analytical techniques. Below are detailed methodologies for key experiments cited in the study of these and related biosynthetic pathways.

Gene Knockout and Heterologous Expression

Objective: To identify the biosynthetic gene cluster and functionally characterize individual genes.

Protocol:

-

Construction of Gene Deletion Mutants:

-

A knockout vector is constructed containing two regions of homology flanking the target gene and a selectable marker (e.g., an antibiotic resistance gene).

-

The vector is introduced into the Streptomyces producer strain via conjugation from an E. coli donor.

-

Homologous recombination leads to the replacement of the target gene with the resistance cassette.

-

Mutants are selected based on antibiotic resistance and confirmed by PCR and Southern blot analysis.[3]

-

-

Heterologous Expression:

-

The entire BGC is cloned into a suitable expression vector (e.g., a bacterial artificial chromosome, BAC).

-

The vector is introduced into a heterologous host, typically a well-characterized Streptomyces strain like S. coelicolor or S. albus.

-

Expression of the BGC is induced, and the culture broth is analyzed for the production of the target natural product and any new intermediates.[8][9]

-

In Vitro Enzyme Assays

Objective: To determine the specific function and catalytic parameters of individual enzymes in the pathway.

Protocol:

-

Enzyme Expression and Purification:

-

The gene encoding the enzyme of interest is cloned into an expression vector (e.g., pET vector) with a purification tag (e.g., His-tag).

-

The protein is overexpressed in a suitable host, typically E. coli.

-

The enzyme is purified from the cell lysate using affinity chromatography (e.g., Ni-NTA chromatography).

-

-

Enzyme Assay:

-

The purified enzyme is incubated with its putative substrate(s) and any necessary cofactors (e.g., SAM, NAD(P)H) in a suitable buffer.

-

The reaction is monitored over time by taking aliquots and analyzing them by HPLC, LC-MS, or spectrophotometry to detect product formation and substrate consumption.

-

Kinetic parameters (Km, kcat) can be determined by varying the substrate concentration.

-

Precursor Feeding Studies

Objective: To identify the primary building blocks of the natural product.

Protocol:

-

Synthesis of Labeled Precursors:

-

Potential precursor molecules (e.g., amino acids) are synthesized with isotopic labels (e.g., 13C, 14C, 15N).

-

-

Administration to the Producing Strain:

-

The labeled precursor is added to the culture medium of the Streptomyces producing strain.

-

-

Isolation and Analysis of the Natural Product:

-

After a suitable incubation period, the duocarmycin is isolated and purified.

-

The incorporation of the isotopic label is analyzed by mass spectrometry (MS) and/or nuclear magnetic resonance (NMR) spectroscopy to confirm its role as a precursor.

-

Visualizations

Proposed Biosynthetic Pathway of Duocarmycin SA

Caption: Proposed biosynthetic pathway for duocarmycin SA.

Experimental Workflow for BGC Identification and Characterization

Caption: Workflow for identifying and characterizing a natural product BGC.

Conclusion

The biosynthesis of duocarmycin natural products is a complex and fascinating process that results in the formation of exceptionally potent antitumor agents. While a complete, experimentally validated pathway for a specific duocarmycin remains to be fully elucidated, the extensive knowledge gained from the study of the homologous CC-1065 and yatakemycin pathways provides a strong foundation for understanding its assembly. The proposed pathway, involving the convergence of two distinct indole precursors and a series of intricate tailoring reactions, highlights the remarkable enzymatic machinery evolved by Streptomyces to produce these deadly molecules. Further research, including the sequencing and functional characterization of a duocarmycin BGC, will be instrumental in fully unraveling this pathway and will undoubtedly open new avenues for the bioengineering of novel, even more potent, and selective anticancer drugs.

References

- 1. bib-pubdb1.desy.de [bib-pubdb1.desy.de]

- 2. Biosynthesis of DNA-Alkylating Antitumor Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Duocarmycins, new antitumor antibiotics produced by Streptomyces; producing organisms and improved production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The biosynthetic gene cluster for the antitumor rebeccamycin: characterization and generation of indolocarbazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

Duocarmycin SA: A Deep Dive into its Cytotoxic Potency in Cancer Cell Lines

A Technical Guide for Researchers and Drug Development Professionals

Duocarmycin SA (DSA), a potent antitumor antibiotic originally isolated from Streptomyces species, has garnered significant attention in the field of oncology for its exceptional cytotoxicity against a broad spectrum of cancer cell lines.[1][2] This technical guide provides an in-depth analysis of the cytotoxic potency of duocarmycin SA, detailing its mechanism of action, summarizing its efficacy across various cancer cell lines, and outlining the experimental protocols used to evaluate its effects.

Mechanism of Action: DNA Alkylation Leading to Cell Death

Duocarmycin SA exerts its potent anticancer effects through a sequence-selective alkylation of DNA.[1] The molecule binds to the minor groove of DNA, specifically targeting adenine-N3 in AT-rich sequences.[3][4] This irreversible alkylation of DNA disrupts the nucleic acid architecture, forming covalent adducts that interfere with essential cellular processes like DNA replication and transcription.[1][5]

The resulting DNA damage triggers a cascade of cellular responses, including the activation of DNA damage response pathways, cell cycle arrest, and ultimately, programmed cell death (apoptosis).[5][6][7] Studies have shown that duocarmycin SA can induce cell cycle arrest, primarily in the S and G2/M phases, preventing cancer cells from proliferating.[6][8][9] The accumulation of irreparable DNA damage ultimately forces the cells to undergo apoptosis.[3][5]

Quantitative Analysis of Cytotoxic Potency

The cytotoxic potency of duocarmycin SA is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of 50% of a cancer cell population. The IC50 values for duocarmycin SA are often in the picomolar to low nanomolar range, highlighting its extraordinary potency.[4][10]

Below is a summary of reported IC50 values for duocarmycin SA and its analog, seco-duocarmycin SA, in various human and murine cancer cell lines.

| Cell Line | Cancer Type | Compound | IC50 Value | Assay Method |

| LN18 | Glioblastoma | Duocarmycin SA (DSA) | 0.004 nM | Colony Formation |

| Seco-Duocarmycin SA | 0.005 nM | Colony Formation | ||

| Seco-Duocarmycin SA | 0.12 nM | Cell Proliferation | ||

| Seco-Duocarmycin SA | 0.21 nM | MTT Assay | ||

| T98G | Glioblastoma | Duocarmycin SA (DSA) | 0.011 nM | Colony Formation |

| Seco-Duocarmycin SA | 0.008 nM | Colony Formation | ||

| Seco-Duocarmycin SA | 0.28 nM | Cell Proliferation | ||

| Seco-Duocarmycin SA | 0.25 nM | MTT Assay | ||

| U-138 MG | Glioblastoma | Duocarmycin SA (DSA) | 0.4 nM | Cell Viability |

| Duocarmycin SA (DSA) | 0.0018 nM (1.8 pM) | Clonogenic Assay | ||

| Molm-14 | Acute Myeloid Leukemia | Duocarmycin SA (DSA) | ~11 pM (0.011 nM) | MTT Assay |

| HL-60 | Acute Myeloid Leukemia | Duocarmycin SA (DSA) | 112.7 pM (0.1127 nM) | MTT Assay |

| L1210 | Mouse Lymphocytic Leukemia | Duocarmycin SA (DSA) | 10 pM (0.01 nM) | Growth Inhibition |

Note: IC50 values can vary depending on the specific experimental conditions, including the assay method and incubation time.[4][6][8][9][10][11]

Experimental Protocols

The evaluation of duocarmycin SA's cytotoxic potency involves several key in vitro assays. The following are detailed methodologies for commonly cited experiments.

Cell Viability and Cytotoxicity Assays (e.g., MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allowed to adhere overnight.[4][12]

-

Compound Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of duocarmycin SA or a vehicle control (e.g., DMSO).[4][12]

-

Incubation: The plates are incubated for a specified period, typically 72 hours, to allow the compound to exert its effect.[8][10]

-

MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for a few hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan product.

-

Solubilization and Measurement: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or a specialized buffer), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.[12]

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.[4]

Colony Formation Assay (Clonogenic Assay)

This assay assesses the ability of single cells to undergo unlimited division and form colonies, providing a measure of long-term cell survival and reproductive integrity.

-

Cell Seeding: A low number of cells (e.g., 500-1000 cells/well) are seeded in 6-well plates.

-

Compound Treatment: After 24 hours, the cells are treated with various concentrations of duocarmycin SA.[6]

-

Incubation: The plates are incubated for a longer period, typically 7-14 days, to allow for colony formation. The medium may be replaced periodically.

-

Staining: The colonies are fixed with a solution like methanol and stained with a dye such as crystal violet.

-

Colony Counting: The number of colonies (typically defined as containing at least 50 cells) in each well is counted manually or using an automated colony counter.

-

Data Analysis: The plating efficiency and surviving fraction are calculated for each treatment group relative to the control. The IC50 value is the concentration that reduces the surviving fraction by 50%.[6]

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Cells are treated with duocarmycin SA at various concentrations for a specified time (e.g., 24-72 hours).[9]

-

Cell Harvesting and Staining: The cells are harvested, washed, and then resuspended in a binding buffer containing Annexin V (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and propidium iodide (PI, a fluorescent dye that enters cells with compromised membranes, indicating late apoptosis or necrosis).[11][13]

-

Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. The different cell populations (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+) are quantified based on their fluorescence signals.[11]

Cell Cycle Analysis

This assay determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

-

Cell Treatment and Harvesting: Cells are treated with duocarmycin SA and harvested at various time points.

-

Fixation and Staining: The cells are fixed (e.g., with ethanol) to permeabilize the cell membrane and then stained with a DNA-binding fluorescent dye, such as propidium iodide (PI) or DAPI.

-

Flow Cytometry Analysis: The DNA content of the stained cells is measured by a flow cytometer. The intensity of the fluorescence is directly proportional to the amount of DNA.

-

Data Analysis: The resulting histogram of DNA content is analyzed to determine the percentage of cells in each phase of the cell cycle. An accumulation of cells in the S and G2/M phases is indicative of cell cycle arrest.[6][8]

Visualizing the Impact of Duocarmycin SA

To better understand the mechanisms and workflows discussed, the following diagrams have been generated using Graphviz.

Conclusion

Duocarmycin SA is an exceptionally potent cytotoxic agent with demonstrated efficacy against a range of cancer cell lines, particularly those known for their resistance to conventional chemotherapeutics.[6] Its mechanism of action, centered on irreversible DNA alkylation, leads to cell cycle arrest and apoptosis, making it a compelling candidate for further development, including its use as a payload in antibody-drug conjugates (ADCs).[2][5] The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of this promising anticancer compound.

References

- 1. A Comprehensive Review of the Antitumor Properties and Mechanistic Insights of Duocarmycin Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Duocarmycin - Wikipedia [en.wikipedia.org]

- 3. Duocarmycin Synthesis Service - Creative Biolabs [creative-biolabs.com]

- 4. mdpi.com [mdpi.com]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. mdpi.com [mdpi.com]

- 7. Duocarmycin SA Reduces Proliferation and Increases Apoptosis in Acute Myeloid Leukemia Cells In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. academic.oup.com [academic.oup.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Duocarmycin SA, a potent antitumor antibiotic, sensitizes glioblastoma cells to proton radiation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 13. mdpi.com [mdpi.com]

literature review of duocarmycin class antitumor antibiotics

The duocarmycin class of natural products, first isolated from Streptomyces bacteria, represents a family of exceptionally potent antitumor antibiotics. Their extreme cytotoxicity, often effective at picomolar concentrations, has driven extensive research over the past four decades. This has led to a deep understanding of their mechanism of action and structure-activity relationships (SAR), and has culminated in their use as payloads in antibody-drug conjugates (ADCs) for targeted cancer therapy. This technical guide provides an in-depth review of the duocarmycin class, tailored for researchers, scientists, and drug development professionals.

Mechanism of Action: DNA Alkylation

The antitumor activity of duocarmycins stems from a highly orchestrated sequence of molecular events, culminating in the irreversible alkylation of DNA. This process is initiated by the binding of the duocarmycin molecule to the minor groove of DNA, with a strong preference for AT-rich sequences. This binding properly orients the reactive part of the molecule, the spirocyclopropylindole (CPI) moiety, in close proximity to adenine bases.

Once positioned within the DNA minor groove, a conformational change in the duocarmycin molecule activates the strained CPI moiety, transforming it into a potent electrophile. This activated form then alkylates the N3 position of an adenine base, forming a covalent bond. This irreversible DNA alkylation disrupts the normal architecture of the DNA helix, leading to the inhibition of critical cellular processes such as DNA replication and transcription, ultimately triggering apoptosis and cell death.

Structure-Activity Relationships (SAR)

The modular structure of duocarmycins has allowed for extensive SAR studies, providing crucial insights into the contribution of each molecular component to its biological activity. The general structure can be divided into a DNA-binding unit and a DNA-alkylating unit.

-

DNA-Alkylating Unit: The cyclopropylpyrroloindole (CPI) or cyclopropabenz[e]indolone (CBI) core is the pharmacophore responsible for DNA alkylation. Modifications to this unit have a profound impact on reactivity and potency. A parabolic relationship exists between the chemical stability of the alkylating agent and its biological activity; agents that are too stable do not react with DNA, while those that are too reactive are hydrolyzed before reaching their target.

-

DNA-Binding Unit: This portion of the molecule is responsible for the sequence-specific recognition of the DNA minor groove. While a variety of heterocyclic systems can be tolerated in this unit, indole-based structures have been shown to enhance DNA binding affinity.

The evolution from the natural product CC-1065 to synthetic analogs like adozelesin, bizelesin, and carzelesin, and further to the CBI and seco-CBI (a precursor form) payloads used in modern ADCs, has been guided by these SAR principles to optimize potency, stability, and suitability for conjugation.

Quantitative Biological Data

The in vitro cytotoxicity of duocarmycins is typically characterized by their half-maximal inhibitory concentration (IC50) against various cancer cell lines.

In Vitro Cytotoxicity of Duocarmycin Analogs

| Compound | Cell Line | Cancer Type | IC50 (pM) | Reference |

| Duocarmycin SA | L1210 | Murine Leukemia | 6-10 | [1] |

| Duocarmycin SA | U-138 MG | Human Glioblastoma | 400 | [2] |

| Duocarmycin DM | HT-29 | Human Colon Carcinoma | 22 | [3][4] |

| Duocarmycin DM | CL1-5 | Human Lung Cancer | 13.8 | [3][4] |

| Duocarmycin DM | Caski | Human Cervical Cancer | 3.87 | [3][4] |

| Duocarmycin DM | EJ | Human Bladder Carcinoma | 15.4 | [3][4] |

| Duocarmycin DM | LS174T | Human Colon Carcinoma | 7.31 | [3][4] |

| seco-CBI-TMI | A549 | Human Lung Carcinoma | 100 | [5] |

| CBI-TMI | BJAB | Burkitt's Lymphoma | 153,000 | [6] |

| CBI-TMI | WSU-DLCL2 | Diffuse Large B-cell Lymphoma | 79,000 | [6] |

In Vivo Efficacy of Duocarmycin-Based Antibody-Drug Conjugates (ADCs)

| ADC | Target | Xenograft Model | Efficacy | Reference |

| MGC018 | B7-H3 | Calu-6 (Lung) | 91% tumor volume reduction at 10 mg/kg | |

| MGC018 | B7-H3 | MDA-MB-468 (Breast) | 98% tumor volume reduction at 1 mg/kg (QWx4) | |

| SYD985 | HER2 | BT-474 (Breast) | Complete tumor remission in 7/8 mice at 5 mg/kg | [7] |

| SYD985 | HER2 | MAXF-MX1 (Breast PDX) | Complete tumor remission in all mice at 3 mg/kg | [7] |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol outlines a general procedure for determining the cytotoxicity of duocarmycin analogs using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

1. Cell Seeding: a. Culture cancer cells to ~80% confluency in appropriate media. b. Trypsinize, count, and resuspend cells to a final concentration of 5 x 10^4 cells/mL. c. Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

2. Compound Treatment: a. Prepare a stock solution of the duocarmycin analog in DMSO. b. Perform serial dilutions of the stock solution in serum-free media to achieve the desired final concentrations. c. Remove the media from the wells and add 100 µL of the media containing the different concentrations of the duocarmycin analog. Include a vehicle control (DMSO) and a media-only control. d. Incubate the plate for the desired exposure time (e.g., 72 hours) at 37°C and 5% CO2.

3. MTT Addition and Incubation: a. Prepare a 5 mg/mL solution of MTT in sterile PBS. b. Add 10 µL of the MTT solution to each well. c. Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.

4. Solubilization and Absorbance Reading: a. Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well. b. Gently pipette to dissolve the formazan crystals. c. Read the absorbance at 570 nm using a microplate reader. d. Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

In Vitro DNA Alkylation Assay

This protocol provides a general workflow for assessing the DNA alkylation activity of duocarmycins.

1. DNA and Drug Preparation: a. Select a specific DNA substrate, such as calf thymus DNA or a synthetic oligonucleotide with a known AT-rich sequence. b. Prepare a stock solution of the duocarmycin analog in an appropriate solvent (e.g., DMSO).

2. Alkylation Reaction: a. In a microcentrifuge tube, combine the DNA substrate (e.g., 1.6 mM/bp) and the duocarmycin analog (e.g., 78 µM) in a suitable buffer (e.g., 10 mM potassium phosphate, pH 7).[8] b. Incubate the reaction mixture at 37°C for a defined period (e.g., 24 hours).[8]

3. Analysis of DNA Adducts: a. Enzymatic Digestion: Hydrolyze the DNA to individual 2'-deoxyribonucleosides using a cocktail of enzymes such as DNase I, snake venom phosphodiesterase, and alkaline phosphatase. b. HPLC-MS/MS Analysis: Analyze the digested sample using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). c. Data Interpretation: Identify and quantify the duocarmycin-DNA adducts by comparing their retention times and mass-to-charge ratios with those of synthesized standards.

In Vivo Xenograft Model

This protocol describes a general procedure for evaluating the antitumor efficacy of a duocarmycin-based ADC in a mouse xenograft model.

1. Cell Culture and Animal Preparation: a. Culture the desired human cancer cell line (e.g., BT-474 for a HER2-targeted ADC) in appropriate media. b. Obtain immunodeficient mice (e.g., female BALB/c nu/nu mice, 6-8 weeks old). Allow them to acclimatize for at least one week.

2. Tumor Implantation: a. Harvest the cancer cells and resuspend them in a mixture of media and Matrigel. b. Subcutaneously inject the cell suspension (e.g., 5 x 10^6 cells) into the flank of each mouse. c. Monitor the mice regularly for tumor growth.

3. Treatment: a. When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. b. Prepare the ADC and control solutions (e.g., vehicle, isotype control ADC) for injection. c. Administer the treatment intravenously (i.v.) via the tail vein according to the desired dosing schedule (e.g., a single dose or multiple doses).[7]

4. Monitoring and Endpoint: a. Measure tumor volume with calipers at regular intervals (e.g., twice a week). b. Monitor the body weight and overall health of the mice throughout the study. c. The study endpoint may be a specific time point or when tumors in the control group reach a maximum allowed size. d. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

Application in Antibody-Drug Conjugates (ADCs)

The extreme potency of duocarmycins makes them ideal payloads for ADCs. In this therapeutic modality, a duocarmycin analog is attached via a linker to a monoclonal antibody that specifically targets a tumor-associated antigen. This approach allows for the selective delivery of the highly cytotoxic payload to cancer cells, thereby minimizing systemic toxicity and widening the therapeutic window.

The ADC binds to the target antigen on the cancer cell surface and is subsequently internalized. Inside the cell, the linker is cleaved, releasing the active duocarmycin payload, which then translocates to the nucleus to exert its DNA-alkylating effect.

References

- 1. Characterization of a duocarmycin-DNA adduct-recognizing protein in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CC-1065 and the duocarmycins: unraveling the keys to a new class of naturally derived DNA alkylating agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Determination of the Biological Activity and Structure Activity Relationships of Drugs Based on the Highly Cytotoxic Duocarmycins and CC-1065 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. aacrjournals.org [aacrjournals.org]

- 8. aacrjournals.org [aacrjournals.org]

Duocarmycin SA: A Technical Guide to its Biological Activity and Function

For Researchers, Scientists, and Drug Development Professionals

Abstract

Duocarmycin SA, a potent natural product isolated from Streptomyces species, represents a class of exceptionally cytotoxic antitumor antibiotics.[1][2] Its remarkable potency, with IC50 values often in the picomolar range, has garnered significant interest in the fields of oncology and drug development.[2][3] This technical guide provides an in-depth overview of the biological activity and function of duocarmycin SA, with a focus on its mechanism of action, quantitative cytotoxic data, and detailed experimental protocols for its evaluation. Furthermore, this guide presents visual representations of key signaling pathways and experimental workflows to facilitate a comprehensive understanding of this powerful DNA alkylating agent.

Mechanism of Action: DNA Alkylation and Cellular Consequences

Duocarmycin SA exerts its profound cytotoxic effects through a sequence-selective alkylation of duplex DNA. The molecule's unique curved structure allows it to bind snugly within the minor groove of the DNA helix, showing a strong preference for AT-rich sequences.[4][5] This binding event is a critical first step, positioning the reactive spirocyclopropylindole moiety for a nucleophilic attack.

Once nestled in the minor groove, a DNA-catalyzed activation of the cyclopropane ring occurs, transforming it into a potent electrophile.[6] This activated form of duocarmycin SA then irreversibly alkylates the N3 position of adenine bases.[1][2] This covalent modification of DNA has catastrophic consequences for the cell:

-

Disruption of DNA Architecture: The formation of the bulky duocarmycin-DNA adduct distorts the helical structure of DNA.[1][5]

-

Inhibition of Macromolecular Synthesis: The DNA damage obstructs the processes of DNA replication and transcription, effectively halting cell proliferation.[5][7]

-

Induction of DNA Damage Response: The cell recognizes the DNA alkylation as a form of damage, triggering a cascade of cellular responses.[5] This often leads to cell cycle arrest, primarily at the G2/M phase, as the cell attempts to repair the damage.[2][3]

-

Apoptosis Induction: If the DNA damage is too extensive to be repaired, the cell is driven into programmed cell death, or apoptosis.[2][7] Duocarmycin SA has been shown to induce key apoptotic events, including the externalization of phosphatidylserine and the activation of caspases.[2]

This multi-faceted mechanism of action, initiated by precise DNA alkylation, underscores the extreme potency of duocarmycin SA as a cytotoxic agent.

Quantitative Biological Activity of Duocarmycin SA and Analogs

The cytotoxic potency of duocarmycin SA and its synthetic analogs has been extensively evaluated against a wide range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness, and for duocarmycins, these values are typically in the picomolar to low nanomolar range, highlighting their exceptional cell-killing ability.

| Compound | Cell Line | Cancer Type | IC50 Value | Reference |

| Duocarmycin SA | L1210 | Murine Lymphocytic Leukemia | 10 pM | |

| U-138 MG | Glioblastoma | 0.4 nM | [3] | |

| Molm-14 | Acute Myeloid Leukemia | 11.12 pM | [2] | |

| HL-60 | Acute Myeloid Leukemia | 112.7 pM | [2] | |

| HeLa S3 | Cervical Carcinoma | 0.00069 nM | [5] | |

| T98G | Glioblastoma | 0.011 nM | [8] | |

| LN18 | Glioblastoma | 0.004 nM | [8] | |

| seco-Duocarmycin SA | T98G | Glioblastoma | 0.008 nM | [8] |

| LN18 | Glioblastoma | 0.005 nM | [8] | |

| CTI-TMI (Thio Analog) | L1210 | Murine Lymphocytic Leukemia | 7 pM | [9] |

| PCMC1D3-Duocarmycin SA (ADC) | Various | MET-expressing Cancers | 1.5 - 15.3 nM | [10] |

Experimental Protocols

The following are detailed protocols for key in vitro assays used to characterize the biological activity of duocarmycin SA.

MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[4][11]

-

Materials:

-

Cells of interest

-

Complete culture medium

-

Duocarmycin SA (or other test compounds)

-

96-well tissue culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[4]

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[7]

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Prepare serial dilutions of duocarmycin SA in complete culture medium.

-

Remove the existing medium from the cells and replace it with the medium containing the various concentrations of the test compound. Include a vehicle-only control.

-

Incubate the plate for the desired exposure time (e.g., 72 hours).[2]

-

Following incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[11]

-

After the incubation with MTT, add 100 µL of the solubilization solution to each well.[11]

-

Gently mix the contents of the wells to dissolve the formazan crystals.

-

Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[11]

-

Calculate cell viability as a percentage of the vehicle-treated control.

-

Clonogenic Assay for Cell Survival

This assay assesses the ability of single cells to proliferate and form colonies, providing a measure of long-term cell survival and reproductive integrity.[8][9]

-

Materials:

-

Procedure:

-

Harvest a single-cell suspension of the cells to be tested.

-

Seed a precise number of cells into 6-well plates. The number of cells will depend on the expected toxicity of the treatment.

-

Allow the cells to attach for several hours or overnight.

-

Treat the cells with various concentrations of duocarmycin SA for a specified duration.

-

After treatment, wash the cells with PBS and replace the drug-containing medium with fresh complete medium.

-

Incubate the plates for 1-3 weeks, allowing colonies to form.[9]

-

When colonies in the control plates are of a sufficient size (at least 50 cells), terminate the experiment.

-

Wash the plates with PBS, fix the colonies with the fixation solution for at least 5 minutes.[8]

-

Stain the colonies with crystal violet solution for approximately 2 hours.[8]

-

Gently wash the plates with water and allow them to air dry.

-

Count the number of colonies (containing ≥50 cells) in each well.

-

Calculate the plating efficiency and surviving fraction for each treatment condition.

-

Annexin V/7-AAD Assay for Apoptosis

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[1][12]

-

Materials:

-

Cells of interest

-

Duocarmycin SA

-

Annexin V-FITC (or another fluorochrome)

-

7-Aminoactinomycin D (7-AAD) or Propidium Iodide (PI)

-